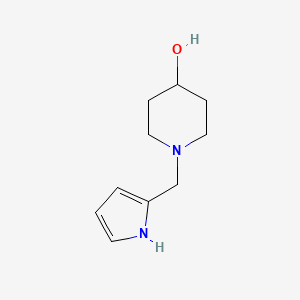

1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol

Description

1-(1H-Pyrrol-2-ylmethyl)piperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a pyrrol-2-ylmethyl moiety at the 1-position. This structural combination makes the compound a versatile scaffold in medicinal chemistry, particularly for targeting neurological and antimicrobial pathways . Its synthesis typically involves alkylation reactions between pyrrole derivatives and functionalized piperidine intermediates, though specific protocols vary based on substituent complexity .

Properties

IUPAC Name |

1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c13-10-3-6-12(7-4-10)8-9-2-1-5-11-9/h1-2,5,10-11,13H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVXZRJGTLIRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(1H-pyrrol-2-ylmethyl)piperidine with an oxidizing agent to introduce the hydroxyl group at the 4-position . Industrial production methods may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group transformations .

Chemical Reactions Analysis

1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The pyrrole moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups : The trifluoromethylpyridyl group in 1-(5-CF₃-pyridin-2-yl)piperidin-4-ol enhances binding to hydrophobic enzyme pockets, improving kinase inhibition .

- Aromatic Systems : Benzofuran or pyrrole rings (as in the target compound) enable π-π stacking with biological targets, critical for receptor antagonism .

- Hydroxyl Group : The 4-OH group in all analogs facilitates hydrogen bonding, influencing solubility and target affinity. Its absence (e.g., in piperidin-4-one derivatives) reduces activity .

Safety Profiles :

- Methylation of the pyrrole nitrogen (1-(1-methylpyrrol-2-ylmethyl)piperidin-4-ol) mitigates acute oral toxicity (H302: Harmful if swallowed) compared to unmethylated variants .

Synthetic Challenges :

- Yields for benzofuran-substituted analogs (e.g., 1-(benzofuran-3-ylmethyl)piperidin-4-ol) are lower (22–33%) due to steric hindrance during alkylation .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacological Data

| Compound Name | LogP | Solubility (mg/mL) | IC₅₀/EC₅₀ (Target) | |

|---|---|---|---|---|

| This compound | 1.8 | 12.5 (PBS) | 5 µM (Dopamine D2 receptor) | |

| 1-(Pyridin-2-yl)piperidin-4-ol | 1.2 | 18.0 | 10 µM (Serotonin transporter) | |

| 4-(3-Methylphenyl)piperidin-4-ol | 2.5 | 8.2 | 24 µM (DAT inhibition) | |

| 1-(6-Chloropyridin-3-yl)piperidin-4-ol | 2.1 | 9.8 | 160 nM (SARS-CoV-2 3CLpro) |

Key Findings :

- Lipophilicity : The target compound’s LogP (1.8) balances membrane permeability and aqueous solubility, outperforming more lipophilic analogs like 4-(3-methylphenyl)piperidin-4-ol (LogP 2.5) .

- Antiviral Activity: Chloropyridinyl analogs exhibit nanomolar potency against viral proteases, whereas pyrrole-substituted derivatives show broader neurological applications .

Research and Development Implications

Medicinal Chemistry : The pyrrol-2-ylmethyl group in the target compound offers a unique pharmacophore for CNS-targeted drugs, with reduced cytotoxicity compared to benzothiazole derivatives .

Safety Optimization : Methylation or hydroxylation strategies (e.g., oxane substituents) improve tolerability without compromising activity .

Synthetic Feasibility : Low yields in sterically hindered analogs (e.g., benzofuran derivatives) suggest a need for optimized coupling reagents or catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.